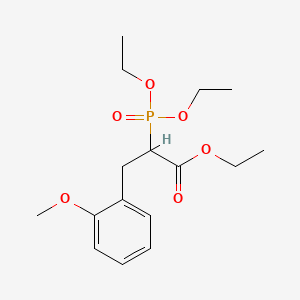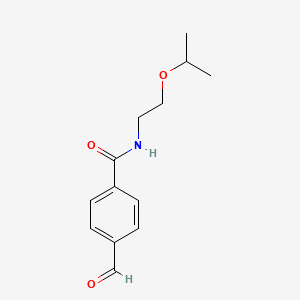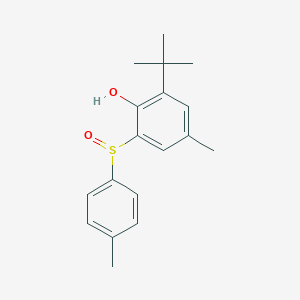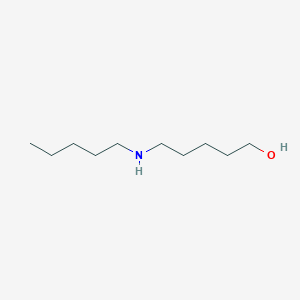
5-(Pentylamino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pentylamino)pentan-1-ol is an organic compound with the molecular formula C10H23NO It is a derivative of pentanol, where a pentylamino group is attached to the fifth carbon of the pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentylamino)pentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 5-pentanone with pentylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the reaction of 5-bromopentan-1-ol with pentylamine under basic conditions. This nucleophilic substitution reaction can be carried out using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and advanced catalysts can facilitate the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
5-(Pentylamino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: 5-(Pentylamino)pentan-2-one or 5-(Pentylamino)pentanoic acid.
Reduction: 5-(Pentylamino)pentan-1-amine.
Substitution: 5-(Pentylamino)pentyl halides or esters.
Scientific Research Applications
5-(Pentylamino)pentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It can be employed in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Pentylamino)pentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
1-Pentanol: A primary alcohol with a similar structure but lacking the amino group.
5-Amino-1-pentanol: An amino alcohol with a shorter alkyl chain compared to 5-(Pentylamino)pentan-1-ol.
5-(Methylamino)pentan-1-ol: A similar compound with a methylamino group instead of a pentylamino group.
Uniqueness
This compound is unique due to the presence of both a pentylamino group and a hydroxyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
7402-24-6 |
|---|---|
Molecular Formula |
C10H23NO |
Molecular Weight |
173.30 g/mol |
IUPAC Name |
5-(pentylamino)pentan-1-ol |
InChI |
InChI=1S/C10H23NO/c1-2-3-5-8-11-9-6-4-7-10-12/h11-12H,2-10H2,1H3 |
InChI Key |
GOAOFYGMHCINGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


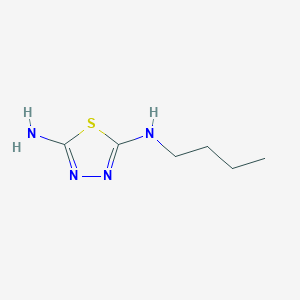
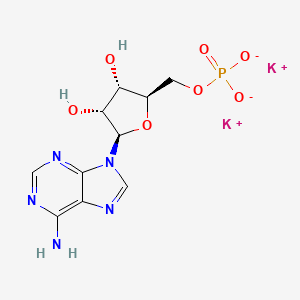
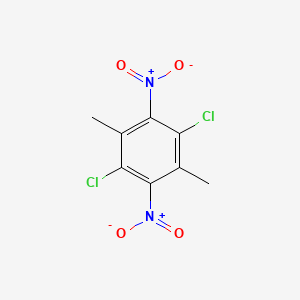
![Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate](/img/structure/B14001535.png)
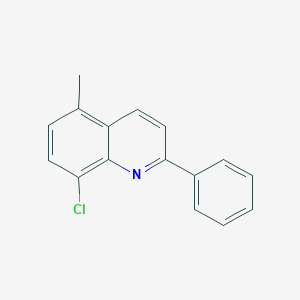
![4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14001537.png)
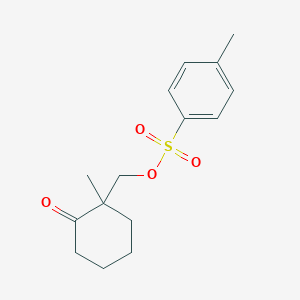
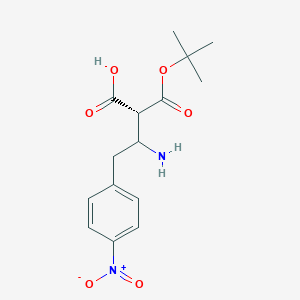

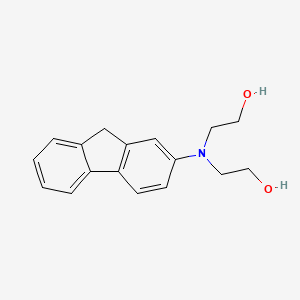
![[(5-Nitrofuran-2-yl)methylidene]propanedioic acid](/img/structure/B14001554.png)
